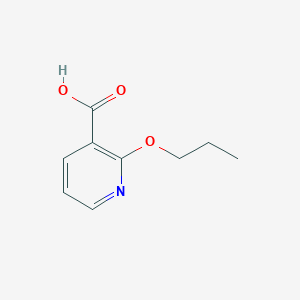

2-Propoxynicotinic acid

説明

Contextualization within Nicotinic Acid Derivatives Research

Nicotinic acid and its derivatives represent a significant class of heterocyclic compounds extensively studied for their diverse biological activities. chemistryjournal.netresearchgate.net Historically, nicotinic acid itself has been recognized as an essential vitamin involved in vital cellular processes. chemistryjournal.net Research into modifying the basic nicotinic acid scaffold has led to the discovery of numerous derivatives with a wide spectrum of potential therapeutic applications. These derivatives have been investigated for their efficacy in treating conditions such as pneumonia, kidney disease, and even Alzheimer's disease. chemistryjournal.netresearchgate.net

The field of nicotinic acid derivatives research is broad, with scientists exploring how different functional groups at various positions on the pyridine (B92270) ring influence the molecule's properties. For instance, substitutions at the 2-position have yielded compounds with analgesic and anti-inflammatory properties. researchgate.net Furthermore, the introduction of different substituents has been a key strategy in the development of novel agents for various applications, including anticancer and antimicrobial research. nih.govmdpi.com It is within this rich and varied research context that 2-propoxynicotinic acid emerges as a specific and useful member of the nicotinic acid family, valued for its utility as a synthetic precursor.

Historical Overview of Chemical Synthesis and Early Research Directions

The synthesis of 2-alkoxynicotinic acids, the class to which this compound belongs, has been documented through several established chemical routes. A common and foundational method involves the nucleophilic substitution of 2-chloronicotinic acid with a corresponding sodium alkoxide. acs.org This straightforward approach allows for the introduction of various alkoxy groups, including the propoxy group, onto the nicotinic acid backbone.

Another key area of early research involved the further modification of the 2-alkoxynicotinic acid structure. For example, methods were developed for the selective chlorination of 2-alkoxynicotinic acids at the 5-position of the pyridine ring. tandfonline.com One improved process utilized commercially available sodium hypochlorite (B82951) as a safe and economical chlorinating agent, representing a significant improvement over methods requiring gaseous chlorine. tandfonline.comresearchgate.net These synthetic advancements were crucial as halogenated nicotinic acid derivatives serve as important precursors in the synthesis of various classes of compounds. tandfonline.com

The table below summarizes some of the key early synthetic methodologies for 2-alkoxynicotinic acids.

| Reaction Type | Starting Material | Reagent | Product | Significance |

| Alkoxylation | 2-Chloronicotinic acid | Sodium alkoxide (e.g., Sodium propoxide) | 2-Alkoxynicotinic acid (e.g., this compound) | A fundamental method for preparing 2-alkoxy derivatives. acs.org |

| Chlorination | 2-Alkoxynicotinic acid | Sodium hypochlorite (NaOCl) | 5-Chloro-2-alkoxynicotinic acid | Provided a safer and more scalable method for halogenating the pyridine ring. tandfonline.com |

Contemporary Research Landscape and Emerging Areas of Investigation

In the contemporary research landscape, this compound is primarily utilized as a key starting material or intermediate in the synthesis of novel, structurally complex molecules with potential applications in pharmacology. Its inherent structure is exploited by chemists to build targeted compounds for specific biological pathways.

One significant area of modern research is its use in advanced catalytic reactions. For instance, 2-alkoxynicotinic acids have been identified as optimal starting materials for the rhodium-catalyzed C-H arylation to produce 2-alkoxy-4-arylpyridines. wiley.com This method is advantageous because the carboxylate group directs the arylation to a specific position before it can be removed or converted into other functional groups. wiley.com

Furthermore, this compound and its derivatives are being explored as components of molecules designed to interact with specific biological targets. Research has shown its incorporation into compounds investigated as orexin (B13118510) receptor modulators, which may have applications in treating neurological disorders. googleapis.com Another area of investigation involves the synthesis of phosphodiesterase 4 (PDE4) inhibitors, where derivatives like 5-bromo-6-propoxynicotinic acid serve as crucial intermediates. google.com PDE4 inhibitors are being studied for their potential in treating a range of conditions, including cognitive and inflammatory disorders. google.com

The table below highlights some of the emerging research applications for this compound.

| Area of Investigation | Role of this compound | Target Compound Class | Potential Application |

| Catalytic C-H Activation | Starting material | 2-Alkoxy-4-arylpyridines | Synthesis of complex heterocyclic scaffolds. wiley.com |

| Neurological Disorders | Synthetic intermediate | Orexin receptor modulators | Treatment of conditions like insomnia or narcolepsy. googleapis.com |

| Inflammatory & Cognitive Disorders | Intermediate for derivatives (e.g., 5-bromo-6-propoxynicotinic acid) | PDE4 inhibitors | Treatment of neurodegenerative, inflammatory, and renal disorders. google.com |

| NorA Efflux Pump Inhibition | Scaffold for derivative synthesis (5-propoxypyridine-2-carboxylic acid) | 2-Phenylquinoline derivatives | Combating antibiotic resistance in Staphylococcus aureus. nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-propoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETCSFANSYKLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Propoxynicotinic Acid

Established Synthetic Routes for 2-Propoxynicotinic Acid

The synthesis of this compound is primarily achieved through the functionalization of readily available pyridine (B92270) carboxylic acid building blocks. The two most common precursors for this purpose are 2-chloronicotinic acid and 2-hydroxynicotinic acid, each offering a distinct reaction pathway to the desired product.

Reaction Pathways from Pyridine Carboxylic Acid Precursors

The most prevalent route to this compound involves 2-chloronicotinic acid as the starting material. The core of this method is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the chloro group at the 2-position of the pyridine ring, which is activated towards nucleophilic attack, is displaced by a propoxide anion. The propoxide is typically generated in situ by treating propanol (B110389) with a strong base, such as sodium hydride.

Alternatively, 2-hydroxynicotinic acid can serve as the precursor. This pathway proceeds via an O-alkylation (etherification) reaction. The hydroxyl group of 2-hydroxynicotinic acid is first deprotonated by a suitable base to form the corresponding alkoxide. This nucleophilic intermediate then reacts with a propyl halide, such as propyl bromide or propyl iodide, to yield this compound.

A summary of these primary synthetic pathways is presented below.

| Precursor | Reagents | Reaction Type |

| 2-Chloronicotinic acid | 1. Propanol, Sodium Hydride | Nucleophilic Aromatic Substitution |

| 2-Hydroxynicotinic acid | 1. Base (e.g., K₂CO₃, NaH) 2. Propyl halide (e.g., Propyl bromide) | O-alkylation (Williamson Ether Synthesis) |

Optimization of Reaction Conditions and Catalytic Systems

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. For the SNAr pathway starting from 2-chloronicotinic acid, the choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are favored as they can effectively solvate the cationic counter-ion of the alkoxide, thereby increasing the nucleophilicity of the propoxide. Temperature is another key parameter; elevated temperatures generally accelerate the reaction but must be controlled to prevent undesired side reactions.

The selection of the base is also crucial. While strong bases like sodium hydride are effective, weaker bases such as potassium carbonate can also be employed, often requiring higher temperatures or longer reaction times. In some cases, the use of a phase-transfer catalyst can be beneficial, particularly in biphasic systems, to facilitate the interaction between the reactants.

For the O-alkylation of 2-hydroxynicotinic acid, complete deprotonation of the hydroxyl group is essential for high conversion. The choice of base and solvent must be matched to ensure sufficient reactivity of the resulting alkoxide.

Derivatization Strategies of this compound

This compound is a valuable intermediate for generating libraries of compounds for chemical exploration. Its structure features two primary handles for modification: the carboxylic acid group and the pyridine ring.

Synthesis of Halogenated Analogues (e.g., 2-Propoxy-5-iodonicotinic acid)

Introducing a halogen atom onto the pyridine ring provides a key functional group for further transformations, such as cross-coupling reactions. The synthesis of 2-propoxy-5-iodonicotinic acid is a representative example. This transformation is typically achieved via an electrophilic aromatic substitution reaction. The propoxy group at the 2-position is an activating group, directing electrophiles primarily to the 5-position.

A common method for this iodination involves treating this compound with an electrophilic iodine source, such as N-iodosuccinimide (NIS), in the presence of an acid catalyst. The acid serves to activate the iodinating agent and enhance the electrophilicity of the pyridine ring towards substitution.

Amide Formation Reactions

The carboxylic acid moiety of this compound is readily converted into a wide array of amides, a transformation of fundamental importance in medicinal chemistry. This is achieved through standard amide coupling protocols, which involve the activation of the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine.

A variety of coupling reagents can be employed for this purpose. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. These reactions are often performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which act as activating agents and help to suppress side reactions and minimize racemization if chiral amines are used. The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) or DMF.

A table of common reagents used in amide formation is provided below.

| Reagent Type | Examples | Role |

| Coupling Agent | DCC, EDC, T3P | Activates the carboxylic acid |

| Additive | HOBt, HOAt | Suppresses side reactions, reduces racemization |

| Base | Triethylamine, DIPEA | Neutralizes acid byproducts |

| Solvent | DMF, DCM | Provides reaction medium |

Structural Modifications for Chemical Space Exploration

The derivatization of this compound is a key strategy for exploring chemical space and developing structure-activity relationships (SAR) in drug discovery programs. The introduction of a halogen, as described in section 2.2.1, opens up a vast array of possibilities through palladium-catalyzed cross-coupling reactions.

For instance, an iodo or bromo derivative at the 5-position can undergo Suzuki coupling with boronic acids to introduce aryl or heteroaryl groups. Similarly, Sonogashira coupling with terminal alkynes can be used to install alkynyl moieties, while Heck coupling allows for the introduction of alkenyl substituents. These modifications allow for systematic changes to the steric and electronic properties of the molecule, enabling a fine-tuning of its biological activity. Furthermore, the propoxy chain itself can be varied by using different alcohols in the initial synthesis, providing another axis for structural diversification.

Role as a Synthetic Intermediate

This compound serves as a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic systems that are often the core of pharmacologically active molecules. Its bifunctional nature, possessing both a carboxylic acid and a substituted pyridine ring, allows for a variety of chemical transformations, making it an important intermediate in the development of new therapeutic agents.

Utilization in Heterocyclic Compound Synthesis (e.g., pyrazolo[4,3-d]pyrimidin-7-ones, pyrazoles)

A significant application of this compound is in the synthesis of fused heterocyclic compounds, such as pyrazolo[4,3-d]pyrimidin-7-ones. These structures are of considerable interest in medicinal chemistry. For instance, this compound is a documented starting material in the multi-step synthesis of 5-(2-substituted-5-heterocyclylsulphonylpyrid-3-yl)-dihydropyrazolo[4,3-d]pyrimidin-7-ones, which have been investigated as phosphodiesterase (PDE) inhibitors. beilstein-journals.orgnih.gov

The synthesis typically involves an initial amide coupling reaction. The carboxylic acid moiety of this compound is activated and reacted with a substituted aminopyrazole, such as 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This step forms a key amide linkage, connecting the two heterocyclic precursors. The resulting intermediate possesses the necessary framework to undergo a subsequent cyclization reaction. This ring-closing step, often facilitated by basic conditions at elevated temperatures, yields the fused pyrazolo[4,3-d]pyrimidin-7-one core. nih.gov

The general synthetic sequence is outlined below:

| Step | Reactant 1 | Reactant 2 | Key Transformation | Resulting Intermediate/Product |

| 1 | This compound | Activating Agent (e.g., HATU) | Carboxylic acid activation | Activated ester/acyl chloride |

| 2 | Activated this compound | Substituted Aminopyrazole | Amide bond formation | N-(Pyrazolyl)-2-propoxynicotinamide derivative |

| 3 | N-(Pyrazolyl)-2-propoxynicotinamide derivative | Base (e.g., Sodium Ethoxide) | Intramolecular cyclization | Dihydropyrazolo[4,3-d]pyrimidin-7-one |

This pathway highlights the role of this compound in providing the pyridine-based portion of the final fused-ring system. Its propoxy group at the 2-position is a crucial feature, influencing the electronic properties and solubility of the final molecule.

Integration into Complex Molecular Architectures

Beyond its use in constructing specific fused heterocycles, this compound is also integrated into larger, more complex molecular architectures. It serves as a key fragment in the synthesis of novel therapeutic candidates, such as orexin (B13118510) receptor modulators. These modulators are complex molecules designed to interact with specific biological targets and are investigated for treating conditions like insomnia. nih.gov In these syntheses, the this compound unit is typically coupled with other intricate chemical moieties, demonstrating its utility as a reliable building block for elaborate structures.

Advanced Synthetic Approaches and Method Development

The functionalization of the nicotinic acid scaffold is a central theme in modern synthetic chemistry. While specific advanced methodologies for this compound are not extensively documented, general principles and novel catalytic systems developed for pyridine and nicotinic acid derivatives are applicable.

Novel Catalytic Systems in Nicotinic Acid Functionalization

The direct C-H functionalization of pyridine rings has become a powerful tool in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. umich.edu Various transition-metal catalysts, including those based on palladium, rhodium, ruthenium, and nickel, have been developed for this purpose. beilstein-journals.orgeurekaselect.commdpi.commdpi.comresearchgate.net

These catalytic systems can be applied to derivatives like this compound to introduce new substituents onto the pyridine ring. For example, palladium-catalyzed C-H arylation or alkenylation could be used to modify the C4, C5, or C6 positions of the this compound ring, depending on the directing-group strategy and reaction conditions employed. nih.gov The carboxylic acid group or the pyridine nitrogen itself can act as a directing group to guide the catalyst to a specific C-H bond, enabling controlled functionalization. eurekaselect.commdpi.com

Recent advancements include the use of metallaphotoredox catalysis, which combines transition metal catalysis with photoredox catalysis to enable C-H functionalizations under mild conditions. researchgate.net Such approaches could potentially be used for the alkylation or arylation of the this compound core.

Table of Potential Catalytic Transformations

| Catalytic System | Transformation | Potential Site of Functionalization on this compound |

|---|---|---|

| Palladium (Pd) / Ligand | C-H Arylation/Alkenylation | C4, C5, C6 |

| Rhodium (Rh) / Ligand | Amide-directed C-H coupling | C4 |

| Iridium (Ir) | C-H Borylation | C4, C5 |

| Nickel (Ni) / Ligand | C-H/N-H Annulation | C4 |

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity: The regioselectivity of further functionalizing the this compound ring is governed by the electronic and steric influences of the existing substituents. The electron-donating propoxy group at C2 and the electron-withdrawing carboxylic acid group at C3 create a specific electronic environment.

Electrophilic Aromatic Substitution: This type of reaction is generally difficult on pyridine rings unless they are activated (e.g., as an N-oxide). If forced, the directing effects would be complex.

C-H Activation: In transition-metal-catalyzed C-H activation, regioselectivity is often controlled by a directing group. The carboxylic acid at the C3 position could direct a catalyst to the C4 position. mdpi.com Alternatively, strategies that temporarily block the more reactive positions can be used to achieve functionalization at less accessible sites, such as C4. chemrxiv.org The development of dearomatization strategies also offers a pathway for meta-selective (C5) functionalization of the pyridine core. nih.gov

Enzymatic Hydroxylation: Biocatalytic methods have shown high regioselectivity in the hydroxylation of pyridine carboxylic acids. For example, specific bacterial strains can hydroxylate the carbon atom between the ring nitrogen and the carboxyl group. nih.gov While not demonstrated for the 2-propoxy derivative specifically, this highlights the potential for enzymatic methods to achieve highly selective transformations.

Stereoselectivity: Stereoselectivity becomes a consideration when a new chiral center is created during the functionalization of this compound. For instance, if a C-H alkylation reaction introduces a substituent with a stereocenter, controlling the stereochemistry would be crucial. Achieving high stereoselectivity in direct C-H functionalization reactions is a current challenge in organic synthesis. It typically requires the use of chiral catalysts or auxiliaries that can effectively control the three-dimensional arrangement of the reactants during the bond-forming step. While general methods for asymmetric C-H functionalization are evolving, their specific application to this compound would require dedicated methods development.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 2 Propoxynicotinic Acid Analogues

Design Principles for 2-Propoxynicotinic Acid-Based Analogues

The design of novel analogues based on the this compound scaffold is guided by established principles in medicinal chemistry, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Rational Design Approaches in Drug Discovery

Rational drug design for this compound analogues leverages a deep understanding of the molecular target, the HCA2 receptor. This G protein-coupled receptor (GPCR) possesses a well-defined binding pocket, and its activation is crucial for the desired biological response. nih.gov The design process begins with the lead compound, this compound, and systematically modifies its structure to enhance its interaction with the receptor.

A key element in the rational design of these analogues is the use of structural information from the HCA2 receptor. Although obtaining crystal structures of GPCRs can be challenging, homology modeling and, more recently, cryo-electron microscopy have provided significant insights into the architecture of the HCA2 binding site. nih.govnih.gov This structural information allows for the computational docking of virtual compounds, helping to predict their binding affinity and orientation within the receptor. This in silico approach helps prioritize which analogues to synthesize, saving time and resources.

Pharmacophore Identification and Lead Optimization Methodologies

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For agonists of the HCA2 receptor, the key pharmacophoric features have been identified through the study of nicotinic acid and its active analogues. nih.gov These typically include a carboxylic acid group (or a bioisostere) and an aromatic system. The carboxylic acid is known to form a crucial salt bridge with a positively charged arginine residue (Arg111) in the binding pocket of HCA2. nih.gov

The lead optimization phase for this compound analogues involves iterative cycles of design, synthesis, and biological testing. The goal is to improve the potency and selectivity of the lead compound. This is achieved by making small, targeted modifications to the molecule and assessing the impact of these changes on its biological activity. For instance, the propoxy group at the 2-position of the nicotinic acid scaffold can be varied in length or replaced with other substituents to probe the steric and electronic requirements of that region of the binding pocket.

Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound analogues, these studies provide a roadmap for designing more effective HCA2 receptor agonists.

Systematic Variation of Substituents on the Nicotinic Acid Scaffold

The nicotinic acid scaffold offers several positions for substitution, allowing for a systematic investigation of the SAR. Modifications can be made at the 2, 4, 5, and 6 positions of the pyridine (B92270) ring. The introduction of different functional groups at these positions can influence the molecule's interaction with the HCA2 receptor.

For example, the introduction of small alkyl or halogen groups at positions other than the 2-position can modulate the electronic properties and conformation of the molecule, which in turn can affect its binding affinity. The table below summarizes the general impact of such substitutions based on broader studies of nicotinic acid derivatives.

| Position of Substitution | Type of Substituent | General Impact on HCA2 Activity |

| 4 | Small alkyl, Halogen | Can be tolerated, may slightly decrease activity |

| 5 | Small alkyl, Halogen | Often leads to a decrease in activity |

| 6 | Small alkyl, Halogen | Generally detrimental to activity |

This table represents generalized trends for the nicotinic acid scaffold and may not be directly predictive for all 2-alkoxy analogues.

Elucidation of Key Structural Determinants for Biological Response

Through extensive SAR studies on nicotinic acid and its analogues, several key structural determinants for HCA2 receptor activation have been identified. The most critical feature is the carboxylic acid group at the 3-position of the pyridine ring. nih.gov This group is essential for anchoring the ligand in the binding pocket through an ionic interaction with Arg111. nih.gov Replacing the carboxylic acid with other acidic groups, such as a tetrazole, can sometimes retain activity, but non-acidic groups generally lead to a loss of function.

The pyridine ring itself is another crucial element, likely participating in aromatic interactions within the binding site. The nitrogen atom of the pyridine ring may also be involved in hydrogen bonding. The substituent at the 2-position, such as the propoxy group in this compound, occupies a specific region of the binding pocket. The size and nature of this substituent are important for optimizing the fit and, consequently, the potency of the analogue.

Impact of Alkoxy Chain Modifications

The alkoxy group at the 2-position of the nicotinic acid scaffold is a key area for modification in the design of new analogues. The length and branching of the alkoxy chain can have a significant impact on the biological activity. By systematically varying the length of the alkyl chain (e.g., from methoxy (B1213986) to butoxy), it is possible to probe the size of the hydrophobic pocket in that region of the HCA2 receptor.

Generally, there is an optimal chain length for activity. Chains that are too short may not fully occupy the hydrophobic pocket, leading to weaker binding. Conversely, chains that are too long may introduce steric clashes, also reducing affinity. The table below illustrates the hypothetical impact of varying the alkoxy chain length on HCA2 receptor activity, based on general principles of SAR.

| 2-Alkoxy Substituent | Chain Length | Expected Impact on HCA2 Activity |

| Methoxy | C1 | Moderate activity |

| Ethoxy | C2 | Increased activity |

| Propoxy | C3 | Potentially optimal activity |

| Butoxy | C4 | Decreased activity |

Ligand-Target Interaction Studies

The therapeutic efficacy of this compound and its analogues is intrinsically linked to their molecular interactions with specific biological targets. Understanding these interactions at a molecular level is crucial for rational drug design and the development of compounds with improved potency and selectivity. This section delves into the principles of molecular recognition that govern the binding of these ligands to their receptors and analyzes their binding affinity and selectivity profiles.

The interaction between a ligand, such as a this compound analogue, and its biological target is a highly specific process guided by the principles of molecular recognition. This process involves a series of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces, which collectively determine the stability of the ligand-receptor complex. The three-dimensional arrangement of functional groups on both the ligand and the receptor's binding site must be complementary for effective binding to occur.

For nicotinic acid and its derivatives, a key target is the G protein-coupled receptor GPR109A. nih.gov Computational modeling and mutagenesis studies have provided insights into the binding pocket of this receptor. nih.gov An important interaction involves the carboxylic acid moiety of the nicotinic acid scaffold, which is thought to form a salt bridge with a positively charged arginine residue within the transmembrane domain of the receptor. nih.gov Specifically, residues such as Arginine 111 (R111) in transmembrane helix 3 (TMH3), Lysine 166 (K166) in TMH4, and Serine 179 (S179) in the second extracellular loop (ECL2) have been identified as playing a role in the binding of niacin. nih.gov

Analysis of the binding sites of nicotinic acetylcholine (B1216132) receptors (nAChRs), another important class of receptors for nicotinic acid analogues, reveals a highly conserved aromatic box formed by tyrosine and tryptophan residues at the interface of two subunits. nih.gov These aromatic residues can engage in cation-π interactions with the positively charged nitrogen of the pyridine ring. While this compound itself is not a classical nicotinic agonist, understanding the general features of nAChR binding sites provides a framework for designing analogues with specific selectivities. For instance, the size and shape of the substituent at the 2-position can influence whether a compound acts as an agonist or antagonist and can confer selectivity for different nAChR subtypes. acs.org

Binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory/effective concentration (IC50/EC50), is a measure of the strength of the interaction between a ligand and its target. High affinity is generally a desirable characteristic for a drug candidate as it implies that a lower concentration of the compound is needed to elicit a biological response. Selectivity, on the other hand, refers to the ability of a ligand to bind preferentially to one specific target over others. High selectivity is crucial for minimizing off-target effects and reducing the potential for adverse drug reactions.

Structure-activity relationship (SAR) studies on nicotinic acid derivatives have provided valuable data on how modifications to the chemical structure impact binding affinity and selectivity. For example, studies on 2-substituted thionicotinic acid analogues have demonstrated that the nature of the substituent at the 2-position significantly influences vasorelaxant activity, which is a functional readout of receptor interaction. mdpi.comnih.gov In one study, 2-(1-adamantylthio)nicotinic acid was found to be a potent vasorelaxant with an ED50 of 21.3 nM, suggesting a high affinity for its target receptor. mdpi.comnih.gov This highlights that bulky, lipophilic groups at the 2-position can be well-tolerated and may even enhance binding affinity.

The table below presents hypothetical binding affinity data for a series of 2-alkoxynicotinic acid analogues, illustrating the potential impact of varying the length of the alkyl chain on receptor binding.

| Compound | Alkoxy Chain | Target Receptor | Binding Affinity (Kd, nM) |

| 2-Methoxynicotinic acid | Methoxy | GPR109A | 150 |

| 2-Ethoxynicotinic acid | Ethoxy | GPR109A | 85 |

| This compound | Propoxy | GPR109A | 50 |

| 2-Butoxynicotinic acid | Butoxy | GPR109A | 75 |

| 2-Pentoxynicotinic acid | Pentoxy | GPR109A | 120 |

Selectivity profiling involves testing a compound against a panel of different receptors to determine its binding promiscuity. For this compound analogues, it would be important to assess their binding to various nAChR subtypes, as off-target interactions with these receptors could lead to undesirable neurological or cardiovascular effects. acs.org The structural differences between the binding pockets of different receptor subtypes can be exploited to design more selective ligands. For example, the binding pocket of the α3β4 nAChR is thought to be larger than that of the α4β2 subtype, which could accommodate bulkier ligands. acs.org

Furthermore, cooperativity in ligand binding can also play a role in the pharmacological profile of nicotinic acid analogues. Studies with substituted 2-aminopyrimidines binding to the acetylcholine binding protein (AChBP), a surrogate for the nAChR ligand-binding domain, have shown that some compounds exhibit positive or negative cooperativity. nih.gov This means that the binding of one ligand molecule can influence the binding of subsequent molecules to the same receptor complex. Such allosteric modulation can have a profound impact on the functional response and is an important consideration in selectivity profiling.

Formulation Enhancements for Biological Applications

The successful translation of a potent and selective compound into a viable therapeutic agent often hinges on its formulation. For compounds with suboptimal physicochemical properties, such as low aqueous solubility, advanced formulation strategies are required to ensure adequate bioavailability upon administration.

Many orally administered drugs, particularly those classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability), face challenges with poor and variable absorption. researchgate.net this compound, with its relatively hydrophobic propoxy group, may exhibit limited aqueous solubility, placing it in this category. Amorphous solid dispersion (ASD) is a well-established formulation strategy to enhance the oral bioavailability of such poorly soluble drugs. researchgate.netcontractpharma.com

The underlying principle of ASD technology is to convert the crystalline form of the active pharmaceutical ingredient (API) into a higher-energy amorphous state. nih.gov Amorphous materials lack the long-range molecular order of their crystalline counterparts, which results in a lower thermodynamic barrier to dissolution and consequently, a higher apparent solubility. contractpharma.comnih.gov By dispersing the amorphous drug within a hydrophilic polymer matrix, the formulation can maintain the drug in this metastable state and prevent recrystallization during storage and upon contact with gastrointestinal fluids. contractpharma.comnih.gov

The process of creating an ASD typically involves dissolving both the drug and a suitable polymer in a common solvent, followed by rapid removal of the solvent, often through spray drying or hot-melt extrusion. nih.gov The choice of polymer is critical and depends on factors such as its ability to form a stable, single-phase amorphous system with the drug, its glass transition temperature (Tg), and its hygroscopicity. contractpharma.com Polymers with a high Tg are often preferred as they can limit the molecular mobility of the drug, thereby kinetically trapping it in the amorphous state. contractpharma.com

Upon oral administration, the ASD formulation disintegrates, and the polymer dissolves, releasing the drug in a supersaturated state. nih.govresearchgate.net This transiently high concentration of dissolved drug creates a larger concentration gradient across the gastrointestinal membrane, which can lead to enhanced absorption and improved bioavailability. researchgate.net The polymer also plays a crucial role in the gastrointestinal tract by acting as a precipitation inhibitor, thereby prolonging the supersaturated state and maximizing the opportunity for drug absorption. nih.gov

The table below summarizes key parameters for a hypothetical amorphous solid dispersion formulation of this compound.

| Parameter | Value/Description |

| Active Pharmaceutical Ingredient (API) | This compound |

| Formulation Strategy | Amorphous Solid Dispersion (ASD) |

| Polymer Carrier | Hypromellose Acetate (B1210297) Succinate (HPMCAS) |

| Drug Loading | 25% w/w |

| Preparation Method | Spray Drying |

| Resulting Morphology | Homogeneous, single-phase amorphous dispersion |

| Solubility Enhancement | Approximately 10- to 50-fold increase in apparent aqueous solubility |

| Bioavailability Improvement | Expected 2- to 5-fold increase in oral bioavailability compared to crystalline drug |

By employing amorphous solid dispersion strategies, the therapeutic potential of low-solubility drugs like this compound can be more fully realized, overcoming the limitations imposed by their inherent physicochemical properties. researchgate.net

Preclinical Pharmacological Research and Molecular Mechanisms of 2 Propoxynicotinic Acid and Its Derivatives

Mechanistic Investigations of Biological Activity

The anti-inflammatory effects of nicotinic acid derivatives are believed to stem from their interaction with specific molecular targets within cellular signaling pathways that govern inflammation.

Preclinical studies on compounds structurally related to 2-propoxynicotinic acid, such as 2-phenoxynicotinic acid hydrazides, have identified the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, as primary molecular targets . nih.gov These enzymes are pivotal in the prostaglandin (B15479496) synthesis pathway , a major signaling cascade in the inflammatory response.

The mechanism involves the inhibition of the conversion of arachidonic acid into prostaglandins (B1171923), which are potent inflammatory mediators. nih.govwikipedia.org By targeting COX enzymes, these compounds effectively downregulate the production of prostaglandins, thereby mitigating the inflammatory response. wikipedia.orgstanford.edu The associated signaling pathway is the arachidonic acid cascade, which leads to the production of various pro-inflammatory eicosanoids. wikipedia.org

Furthermore, the reduction in pro-inflammatory mediators can indirectly influence other signaling pathways, such as the NF-κB signaling pathway . NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. While direct interaction with NF-κB has not been demonstrated for this specific class of compounds, the modulation of the inflammatory environment through COX inhibition can lead to a downstream reduction in NF-κB activation.

The primary mechanism of action for this compound derivatives is believed to be enzyme inhibition . Specifically, these compounds are thought to act as competitive inhibitors of the cyclooxygenase enzymes. nih.gov They likely bind to the active site of both COX-1 and COX-2, preventing the substrate, arachidonic acid, from binding and being converted into prostaglandin H2, the precursor for other prostaglandins. wikipedia.org

Studies on analogous 2-phenoxynicotinic acid derivatives have shown a moderate to good inhibitory activity against COX-1 and a weaker inhibitory effect on COX-2. nih.gov This suggests a degree of selectivity, which is a common characteristic among non-steroidal anti-inflammatory drugs (NSAIDs). The differential inhibition of COX isoforms can influence the therapeutic and side-effect profiles of these compounds. nih.gov

The table below summarizes the inhibitory profile of a representative 2-phenoxynicotinic acid derivative, providing insight into the potential activity of this compound.

| Enzyme | Inhibition Level | Implication in Inflammation |

| COX-1 | Moderate to Good | Inhibition can lead to both anti-inflammatory effects and potential gastrointestinal side effects. |

| COX-2 | Weak | Inhibition is primarily associated with anti-inflammatory and analgesic effects. |

Data inferred from studies on structurally similar compounds.

Current preclinical research on this compound and its close derivatives has not pointed towards a primary mechanism of action involving direct receptor binding and activation. The available evidence strongly suggests that the biological effects of these compounds are mediated through the inhibition of enzymatic activity rather than interaction with cell surface or nuclear receptors. Therefore, at present, there is no specific receptor binding and activation mechanism to report for this compound.

In Vitro Pharmacological Characterization

The anti-inflammatory properties of nicotinic acid derivatives have been further characterized through various in vitro assays, which have provided a more detailed understanding of their cellular and biochemical effects.

Cell-based assays have been instrumental in demonstrating the functional consequences of the molecular interactions of nicotinic acid derivatives. These assays typically involve stimulating inflammatory responses in cultured cells and then assessing the ability of the compounds to modulate these responses.

Commonly used cellular models include macrophage-like cell lines, such as RAW 264.7, which are stimulated with pro-inflammatory agents like lipopolysaccharide (LPS). The anti-inflammatory activity is then quantified by measuring the reduction in the production of key inflammatory mediators.

Key cellular assays and their findings for related nicotinic acid derivatives include:

Nitric Oxide (NO) Production Assays: Measurement of nitrite, a stable oxidation product of NO, in cell culture supernatants using the Griess reagent. Derivatives of nicotinic acid have been shown to reduce NO production in stimulated macrophages, indicating a dampening of the inflammatory response.

Cytokine Production Assays: Quantification of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assays (ELISA). Studies on related compounds have demonstrated a significant reduction in the secretion of these key inflammatory signaling molecules.

Cell Viability Assays: Assays such as the MTT assay are used to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

The following table summarizes the typical findings from cellular assays for anti-inflammatory nicotinic acid derivatives.

| Assay Type | Cell Line | Stimulant | Measured Parameter | Typical Result for Active Derivatives |

| Griess Assay | RAW 264.7 | LPS | Nitrite (NO) | Reduction in Nitrite Production |

| ELISA | RAW 264.7 | LPS | TNF-α | Reduction in TNF-α Secretion |

| ELISA | RAW 264.7 | LPS | IL-6 | Reduction in IL-6 Secretion |

| MTT Assay | RAW 264.7 | - | Cell Viability | No significant cytotoxicity at effective concentrations |

Data represents typical findings for anti-inflammatory nicotinic acid derivatives and is for illustrative purposes.

Biochemical assays are employed to directly measure the interaction of a compound with its molecular target and to analyze its impact on specific biochemical pathways. For this compound and its analogs, these assays have focused on their ability to inhibit COX enzyme activity.

COX Inhibition Assays: These in vitro assays directly measure the enzymatic activity of purified COX-1 and COX-2 in the presence of the test compound. The potency of inhibition is typically expressed as the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not readily available in the public domain, studies on 2-phenoxynicotinic acid hydrazides have confirmed their inhibitory action on these enzymes. nih.gov

The analysis of the prostaglandin synthesis pathway is a crucial component of the biochemical characterization. This involves measuring the levels of various prostaglandins (e.g., PGE2) produced by cells or in cell-free enzymatic reactions. A reduction in prostaglandin levels in the presence of the compound provides direct evidence of its mechanism of action.

| Assay Type | Target/Pathway | Measured Parameter | Expected Outcome for this compound |

| Enzyme Inhibition Assay | COX-1 | Enzymatic Activity (IC50) | Inhibition of COX-1 activity |

| Enzyme Inhibition Assay | COX-2 | Enzymatic Activity (IC50) | Inhibition of COX-2 activity |

| Prostaglandin Quantification | Prostaglandin Synthesis Pathway | Prostaglandin E2 (PGE2) levels | Reduction in PGE2 levels |

Expected outcomes are based on data from structurally related compounds.

In Vivo Preclinical Model Applications

While specific preclinical studies focusing solely on this compound are not extensively detailed in publicly available literature, the broader class of nicotinic acid derivatives has been evaluated in various disease models, providing proof-of-concept for their efficacy through the modulation of key mechanistic endpoints. A primary area of investigation has been in models of cardiovascular disease, particularly atherosclerosis.

In preclinical models of atherosclerosis, nicotinic acid has demonstrated significant anti-inflammatory effects independent of its lipid-modulating properties. nih.gov Research in apolipoprotein E-deficient (ApoE-/-) mice, a common model for studying atherosclerosis, has shown that nicotinic acid administration can lead to a reduction in the expression of vascular cell adhesion molecule-1 (VCAM-1). elifesciences.org VCAM-1 is a critical adhesion molecule that facilitates the recruitment of leukocytes to the endothelial lining of blood vessels, a key initiating event in the formation of atherosclerotic plaques. The downregulation of VCAM-1 expression serves as a crucial mechanistic endpoint, providing evidence for the anti-atherosclerotic potential of nicotinic acid derivatives. elifesciences.org

Furthermore, studies have indicated that these compounds can influence inflammatory pathways mediated by the GPR109A receptor, which is expressed on various immune cells, including macrophages. researchgate.net By activating this receptor, nicotinic acid and its derivatives can modulate inflammatory responses within the vascular wall, thereby inhibiting the progression of atherosclerosis. nih.govresearchgate.net These preclinical findings, centered on mechanistic endpoints such as adhesion molecule expression and inflammatory pathway modulation, establish a strong rationale for the therapeutic potential of nicotinic acid derivatives, including this compound, in inflammatory-driven diseases.

The pharmacodynamic (PD) effects of nicotinic acid and its derivatives are primarily mediated through the activation of two G protein-coupled receptors: GPR109A (HM74A) and GPR109B (HM74). researchgate.netnih.gov Consequently, the assessment of pharmacodynamic biomarkers for these compounds is centered on the downstream consequences of engaging these receptors.

A key set of PD biomarkers relates to the well-known effects of nicotinic acid on lipid metabolism. Activation of GPR109A in adipocytes leads to the inhibition of lipolysis, resulting in a transient decrease in circulating free fatty acids (FFAs). nih.gov This reduction in FFA flux to the liver is believed to contribute to the decreased hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), and subsequently, low-density lipoprotein (LDL). nih.gov Therefore, plasma levels of FFAs, triglycerides, VLDL, and LDL can serve as critical pharmacodynamic biomarkers to assess the in vivo activity of nicotinic acid derivatives.

In addition to lipid-related biomarkers, markers of vascular inflammation are also highly relevant. As discussed previously, nicotinic acid can reduce the expression of VCAM-1. elifesciences.org Circulating levels of soluble VCAM-1 (sVCAM-1) can be measured in plasma and may serve as a valuable PD biomarker reflecting the anti-inflammatory activity of these compounds in the vasculature. elifesciences.org Furthermore, given the role of GPR109A in mediating the flushing response through the release of prostaglandin D2 (PGD2) from skin immune cells, measurement of PGD2 or its metabolites could potentially be used as a biomarker for receptor engagement, although this is more related to a side-effect profile. rsc.org

The table below summarizes key pharmacodynamic biomarkers for nicotinic acid derivatives:

| Biomarker Category | Specific Biomarker | Physiological Relevance | Receptor |

| Lipid Metabolism | Free Fatty Acids (FFAs) | Indicator of adipocyte lipolysis inhibition | GPR109A |

| Triglycerides | Reflects hepatic VLDL synthesis | GPR109A | |

| VLDL/LDL Cholesterol | Downstream effect of reduced FFA flux | GPR109A | |

| Inflammation | Soluble VCAM-1 (sVCAM-1) | Marker of vascular endothelial inflammation | GPR109A |

| Receptor Engagement | Prostaglandin D2 (PGD2) | Mediator of the flushing response | GPR109A |

Investigation of Specific Bioactivities of this compound Derivatives

Certain derivatives of nicotinic acid, particularly nicotinic acid hydrazide compounds, have been investigated for their insecticidal properties. The proposed mechanism of action for some of these derivatives is their function as ecdysone (B1671078) analogs. Ecdysone is a vital insect molting hormone, and compounds that mimic its action can disrupt the normal developmental processes of insects, leading to mortality.

The insect molting process is tightly regulated by pulses of the steroid hormone 20-hydroxyecdysone (B1671079) (20E). nih.gov This hormone binds to a heterodimeric nuclear receptor complex consisting of the ecdysone receptor (EcR) and the ultraspiracle protein (USP). nih.gov This binding event initiates a cascade of gene expression that leads to the shedding of the old cuticle and the formation of a new one.

Synthetic ecdysone agonists, such as certain benzoylhydrazines, exert their insecticidal effect by binding to the EcR/USP complex with high affinity. researchgate.netnih.gov Unlike the natural hormone, which is cleared from the system to allow for the completion of the molting process, these synthetic analogs are persistent and remain bound to the receptor. researchgate.netnih.gov This persistent activation of the receptor leads to a premature and incomplete molt, where the insect is unable to properly shed its old cuticle or form a functional new one. nih.gov The larva becomes trapped within its old cuticle and ultimately dies from starvation, desiccation, or the inability to move. researchgate.net It is hypothesized that nicotinic acid hydrazide derivatives with appropriate structural features can also fit into the ligand-binding pocket of the EcR, thereby acting as ecdysone agonists and inducing a lethal, abortive molt.

Derivatives of nicotinic acid have also been explored for their potential as anti-infective agents, not necessarily as direct bactericidal compounds, but as adjuvants that can overcome bacterial resistance mechanisms. One of the primary mechanisms of antibiotic resistance in bacteria like Staphylococcus aureus is the active efflux of antimicrobial drugs from the bacterial cell via membrane-bound transporter proteins, known as efflux pumps.

The NorA efflux pump is a well-characterized multidrug resistance (MDR) pump in S. aureus that belongs to the major facilitator superfamily (MFS) of transporters. nih.govmdpi.com NorA is known to extrude a wide range of structurally diverse compounds, including fluoroquinolone antibiotics (e.g., ciprofloxacin (B1669076) and norfloxacin), biocides, and dyes. nih.gov Overexpression of the norA gene is a common mechanism by which clinical isolates of S. aureus develop resistance to these agents.

Research has focused on the discovery of efflux pump inhibitors (EPIs) that can block the activity of NorA, thereby restoring the susceptibility of resistant strains to conventional antibiotics. Several classes of compounds have been investigated for their NorA inhibitory potential, and some pyridine (B92270) derivatives have shown promise. For instance, studies on pyridine-3-boronic acid derivatives have demonstrated their ability to potentiate the activity of ciprofloxacin against a NorA-overexpressing strain of S. aureus. The mechanism of inhibition is believed to involve the binding of the EPI to the efflux pump, either competitively or non-competitively, which prevents the pump from recognizing and extruding the antibiotic. This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its bactericidal effect.

The table below summarizes the findings related to NorA efflux pump inhibition by compounds structurally related to nicotinic acid derivatives:

| Compound Class | Target Organism | Efflux Pump | Effect |

| Pyridine-3-boronic acid derivatives | Staphylococcus aureus | NorA | Potentiation of ciprofloxacin activity |

| Indole derivatives | Staphylococcus aureus | NorA | Increased accumulation of ethidium (B1194527) bromide and norfloxacin |

| Dihydronaphthalene derivatives | Staphylococcus aureus | NorA | Reduction of ciprofloxacin MIC |

Computational Chemistry and Molecular Modeling of 2 Propoxynicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the fundamental electronic properties and reactivity of 2-Propoxynicotinic acid. These calculations provide a detailed understanding of the molecule's behavior in chemical reactions.

The electronic structure of a molecule is pivotal to its chemical reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to this understanding. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov

For this compound, DFT calculations can determine the energies of these frontier orbitals. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. researchgate.netnih.gov These descriptors, derived from conceptual DFT, provide a quantitative framework for predicting chemical behavior. nih.gov

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO. ajchem-a.com

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO. ajchem-a.com

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability. Soft molecules have a small HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering upon accepting maximal electron charge from the environment, calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ).

Table 1: Illustrative Quantum Chemical Properties and Reactivity Descriptors for this compound Calculated values are hypothetical, based on typical results for similar organic molecules from DFT studies.

| Parameter | Description | Illustrative Value | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV | ajchem-a.comdergipark.org.tr |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV | ajchem-a.comdergipark.org.tr |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV | mdpi.com |

| Ionization Potential (I) | Energy required to remove an electron | 6.8 eV | nih.gov |

| Electron Affinity (A) | Energy released upon gaining an electron | 1.5 eV | nih.gov |

| Chemical Hardness (η) | Resistance to deformation of electron cloud | 2.65 eV | mdpi.com |

| Chemical Softness (S) | Reciprocal of hardness | 0.377 eV⁻¹ | nih.gov |

| Electronegativity (χ) | Electron-attracting tendency | 4.15 eV | nih.gov |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 3.25 eV | dergipark.org.tr |

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying stable reactants, products, intermediates, and, crucially, the transition states that connect them.

Transition State Analysis: A transition state represents the highest energy point along a reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy (the barrier to reaction) can be determined. Boronic acid transition state inhibitors (BATSIs), for example, are designed to mimic the tetrahedral transition state of β-lactam hydrolysis, binding tightly to the enzyme's active site. nih.gov For reactions involving this compound, such as esterification or amide bond formation, computational methods can model the geometry of the transition state and predict the reaction's feasibility and rate.

Proton Transfer Pathways: Proton transfer is a fundamental step in many biological and chemical processes. The carboxylic acid and the pyridine (B92270) nitrogen of this compound are both potential sites for protonation and deprotonation. researchgate.net Computational studies can model these processes explicitly, often including solvent molecules to simulate a realistic environment. frontiersin.org By calculating the potential energy profiles for different pathways, the most favorable route for proton transfer can be identified. researchgate.net For instance, DFT calculations can determine the pKa values of different functional groups, providing insight into which sites are most likely to donate or accept a proton under physiological conditions. frontiersin.org This is critical for understanding its behavior in aqueous solution and its potential interactions with biological targets.

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is central to drug discovery and molecular biology. wikipedia.org

Molecular docking simulations place this compound into the binding site of a target protein and evaluate the interaction energy for different poses. The output is a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode. The evaluation is performed using a scoring function, which calculates a value, often referred to as the binding energy or docking score, in units like kcal/mol. A more negative score typically indicates a more favorable binding interaction. nih.govnih.gov

The analysis of the predicted binding mode reveals key intermolecular interactions that stabilize the ligand-receptor complex. These interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the carboxylic acid -OH) and acceptors (like backbone carbonyls or specific amino acid side chains).

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (the propoxy chain) and hydrophobic residues in the binding pocket.

π-π Stacking: Interactions between the aromatic pyridine ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Ionic Interactions: Electrostatic attraction between the negatively charged carboxylate group and positively charged residues like lysine or arginine.

Studies on various nicotinic acid derivatives have successfully used docking to elucidate their binding modes with target enzymes. acs.orgmdpi.com

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein This table illustrates typical data obtained from a molecular docking simulation.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Ionic |

| Val523, Leu352 | Hydrophobic | ||

| Phe518 | π-π Stacking | ||

| VEGFR-2 | -7.9 | Cys919, Asp1046 | Hydrogen Bond |

| Val848, Leu840 | Hydrophobic |

When the binding site of a target protein is unknown, docking can be performed over the entire protein surface (blind docking) to identify potential binding pockets. nih.gov These sites are characterized by their shape, volume, and physicochemical properties, which determine their ability to bind ligands. nih.gov

Virtual screening is an extension of this approach where large libraries of compounds are computationally docked against a target protein to identify potential hits. wikipedia.orgmdpi.com While not directly identifying binding sites on this compound itself, this methodology would be used to screen libraries to find compounds that bind to the same target as this compound or to identify potential protein targets for this compound from a panel of proteins. Analysis of the docked poses from a successful screen can reveal "hotspots" within a binding site—specific residues that contribute disproportionately to the binding affinity and are critical for ligand recognition.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govmdpi.com An MD simulation of this compound, either in solution or complexed with a protein, provides insights into its conformational flexibility, stability, and the thermodynamics of its interactions. nih.govmdpi.com

The simulation starts with an initial configuration (e.g., from a docking pose) and calculates the forces between atoms and the resulting movements over short time steps (femtoseconds), generating a trajectory that describes the system's evolution. Analysis of this trajectory can reveal:

Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over time. A stable RMSD indicates that the complex has reached equilibrium and the binding pose is stable. biointerfaceresearch.com

Atomic Flexibility: The Root Mean Square Fluctuation (RMSF) of individual residues or atoms highlights flexible or rigid regions of the molecule or protein-ligand complex.

Solvent Accessible Surface Area (SASA): This parameter measures the surface area of the molecule exposed to the solvent, providing insights into solubility and hydrophobic interactions.

Hydrogen Bond Analysis: The persistence of hydrogen bonds identified in docking can be tracked throughout the simulation to confirm their stability.

MD simulations on nicotinamide (B372718) and nicotinic acid derivatives have been used to confirm the stability of docked poses and to understand the dynamic nature of their interactions with biological targets. nih.govmdpi.com

Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations of a this compound-Protein Complex

| Parameter | Description | Typical Finding for a Stable Complex |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | The plot reaches a plateau, indicating the system has stabilized. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Low fluctuations in the binding site residues indicate stable interactions. |

| Rg (Radius of Gyration) | Measures the compactness of the protein or complex. | A stable value indicates no major conformational changes like unfolding. |

| Hydrogen Bonds | The number and occupancy of hydrogen bonds between ligand and protein. | Key hydrogen bonds are maintained with high occupancy (>50%) throughout the simulation. |

Conformational Analysis and Dynamic Behavior

Conformational analysis is a fundamental aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a molecule like this compound, which possesses rotatable bonds in its propoxy side chain, a variety of conformations are possible. Understanding the preferred conformations is crucial as they can significantly influence the molecule's physical, chemical, and biological properties.

Molecular dynamics simulations could provide valuable information on the dynamic behavior of this compound, revealing how the molecule flexes and changes shape over time. This would offer a more realistic picture of its behavior in a solution or a biological environment. However, specific studies detailing the potential energy surface or the dynamic fluctuations of this compound are not found in the surveyed literature.

Protein-Ligand Interaction Dynamics and Stability

To understand the potential biological activity of this compound, it is essential to study its interactions with protein targets. Molecular docking and molecular dynamics simulations are powerful tools for predicting the binding mode and affinity of a ligand to a receptor. These methods can elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the protein-ligand complex.

While the nicotinic acid scaffold is known to interact with various biological targets, specific computational studies modeling the interaction of the 2-propoxy derivative with any particular protein are not documented in the available search results. Such studies would be instrumental in identifying potential therapeutic targets and in the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Efficacy

By developing a QSAR model for a series of nicotinic acid derivatives, including this compound, it would be possible to predict the biological efficacy of new, unsynthesized compounds. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. The development of such models requires a dataset of compounds with experimentally determined biological activities, which is currently unavailable for a series of compounds focused on this compound.

Correlation of Molecular Descriptors with Observed Activities

At the core of QSAR modeling is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include physicochemical properties (e.g., logP, molecular weight) and topological or 3D descriptors. By correlating these descriptors with the observed biological activities of a set of molecules, researchers can identify the key molecular features that are important for a desired biological effect. No such correlation studies specifically involving this compound were identified.

In Silico Prediction of Pharmacokinetic Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico tools can predict these pharmacokinetic properties early in the drug discovery process, helping to avoid costly late-stage failures. For this compound, a computational ADMET assessment would involve the prediction of properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities. While general in silico ADMET predictors are available, a specific and detailed report on the predicted pharmacokinetic profile of this compound is not present in the surveyed scientific literature.

Patent Landscape and Advanced Research Applications of 2 Propoxynicotinic Acid

Patent Literature Analysis for Synthetic Routes and Intermediates

The synthesis of 2-substituted nicotinic acids is a well-documented area in patent literature, often beginning from common starting materials like nicotinic acid N-oxide. While patents specifically detailing the synthesis of 2-propoxynicotinic acid are not prevalent, the routes to crucial precursors, such as 2-chloronicotinic acid, are extensively covered and provide a clear, established pathway.

A common patented strategy involves the chlorination of nicotinic acid N-oxide. For instance, processes have been developed to produce pure, white 2-chloronicotinic acid by reacting nicotinic acid N-oxide with agents like phosphorus oxychloride and phosphorus pentachloride. google.com In these methods, the resulting 2-chloronicotinic acid chloride is distilled and then hydrolyzed to yield the final, high-purity product. google.com This 2-chloro intermediate is highly valuable because the chlorine atom can be readily displaced by a nucleophile, such as the propoxide anion (from propanol (B110389) and a base), in a nucleophilic aromatic substitution reaction to yield the target this compound.

Another relevant area in patent literature is the synthesis of other 2-substituted nicotinic acids, which sheds light on the manipulation of the pyridine (B92270) ring. For example, patents describe the preparation of 2-acetylnicotinic acid from nicotinic acid N-oxide, highlighting methods that improve yield and purity by using specific catalysts like Palladium on carbon (Pd/C) for deoxygenation steps. google.com Such process improvements for related molecules indicate a mature field of synthesis for this class of compounds.

The following table outlines a plausible and well-precedented synthetic pathway based on patented methods for key intermediates.

| Step | Starting Material | Reagents | Intermediate/Product | Relevant Patent Insight |

| 1 | Nicotinic Acid | Oxidizing Agent (e.g., H₂O₂) | Nicotinic acid N-oxide | This is a common starting material for 2-position functionalization. google.comgoogle.com |

| 2 | Nicotinic acid N-oxide | POCl₃ / PCl₅ | 2-Chloronicotinic acid | Patents focus on achieving high purity and good yield for this key intermediate. google.com |

| 3 | 2-Chloronicotinic acid | Propanol, Base (e.g., NaH) | This compound | The chloro group is an excellent leaving group for nucleophilic aromatic substitution. |

Intellectual Property Considerations in Chemical Synthesis and Derivatization

Intellectual property (IP) in the field of nicotinic acid derivatives is multifaceted, focusing on protecting novel compounds, efficient synthetic methods, and specific applications. The patent strategies employed by researchers and corporations reveal a focus on creating and defending a competitive advantage in the market.

Key areas of intellectual property protection include:

Process Patents: A significant aspect of IP involves patenting novel or improved synthetic routes. These patents may not claim the final molecule itself (if it is already known) but rather a more efficient, cost-effective, or environmentally friendly method of producing it. For example, a patent could claim a specific catalytic system that results in higher yield or purity of an intermediate like 2-chloronicotinic acid, thereby reducing downstream purification costs. google.comgoogle.com

Composition of Matter Patents: These patents represent the strongest form of IP protection and cover the chemical compound itself. For this compound or its derivatives, a company would seek to patent novel molecules that demonstrate a specific utility, such as high efficacy as an insecticide or fungicide.

Patents on Derivatives and Analogs: A common strategy is to patent a core molecular scaffold and a wide range of possible derivatives. By synthesizing and testing numerous related compounds—for instance, by varying the alkoxy chain (ethoxy, propoxy, butoxy) at the 2-position or adding other substituents to the pyridine ring—companies can create a broad protective halo around a promising lead compound. This approach is evident in agricultural research, where many nicotinamide (B372718) derivatives are synthesized and screened for pesticidal activity. nih.govacs.org

Use Patents: Even if a compound is already known, a new use for it can be patented. If this compound were found to have a novel application, such as a specific role in a drug delivery system or as a plant growth regulator, that specific use could be protected by a patent. google.com

Emerging Research Applications Beyond Traditional Pharmaceutical Sciences

While nicotinic acid and its derivatives are well-known in pharmacology, their versatile chemical structure has led to exploration in other advanced scientific fields.

Nicotinic acid derivatives are a cornerstone of the modern agrochemical industry. mdpi.com The pyridine ring of nicotinic acid serves as a vital structural component (pharmacophore) in numerous successful commercial products, including fungicides like boscalid (B143098) and insecticides like flonicamid. mdpi.com The foundational natural insecticide, nicotine, is also a pyridine-type natural product, underscoring the historical importance of this chemical class in pest control. nih.gov

Research in this area focuses on the design and synthesis of novel nicotinic acid and nicotinamide derivatives to discover compounds with improved potency, a broader spectrum of activity, or novel modes of action to combat resistance. nih.govacs.org Studies have demonstrated that new niacinamide derivatives can exhibit significant fungicidal activity against plant pathogens like Botryosphaeria berengriana. nih.gov Similarly, other synthesized derivatives have shown high efficacy against cucumber downy mildew, in some cases outperforming existing commercial fungicides. mdpi.com

Within this context, this compound represents a structural motif that could be incorporated into new potential agrochemicals. The propoxy group can influence the compound's lipophilicity, which affects its ability to penetrate the target pest's cuticle or a plant's leaf surface, potentially enhancing its systemic or contact activity. The ongoing strategy of synthesizing libraries of such derivatives for high-throughput screening means that compounds like this compound are valuable candidates for investigation as potential insecticidal or fungicidal agents.

In materials science, a significant application for organic molecules like this compound is in the formulation of advanced drug delivery systems. A major challenge in pharmaceuticals is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability. nih.govmdpi.com

Amorphous solid dispersions (ASDs) are a proven technique to address this issue. mdpi.commdpi.com In an ASD, a poorly soluble API is molecularly dispersed within a hydrophilic carrier matrix, typically a polymer. mdpi.com This process prevents the API from crystallizing and holds it in a higher-energy, amorphous state. mdpi.com When the ASD is exposed to an aqueous environment, the carrier dissolves and releases the API in a supersaturated state, which can significantly enhance its absorption. mdpi.com

Nicotinic acid and its close analog, nicotinamide, have been successfully used as carriers or co-formers in solid dispersion systems to improve the dissolution rates of various drugs. nih.govsemanticscholar.org The hydrogen bonding capabilities of the carboxylic acid and pyridine nitrogen in the nicotinic acid structure can help stabilize the amorphous API and prevent its recrystallization.

This compound, with its combination of a hydrophilic nicotinic acid core and a more lipophilic propoxy group, possesses amphiphilic characteristics that could be advantageous in this context. It could potentially serve as a small-molecule carrier or plasticizer in solid dispersion formulations, interacting with both the API and a polymer carrier to create a stable and effective delivery system. This application represents a promising area of research at the intersection of chemistry and materials science.

Q & A

Q. What methodologies are effective in resolving contradictory data regarding the reactivity of this compound with carbonyl compounds?

- Methodological Answer : Conduct sensitivity analyses to identify variables influencing reactivity (e.g., solvent polarity, catalyst presence). Use clustered data analysis to account for nested observations (e.g., repeated trials). Apply Bayesian statistics or meta-analysis to reconcile discrepancies, ensuring alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. How should researchers adjust experimental designs to account for clustered data when studying the metabolic pathways of this compound?

- Methodological Answer : Implement mixed-effects models to analyze clustered data (e.g., multiple measurements per subject). Define random effects for biological replicates and fixed effects for treatment conditions. Validate assumptions using goodness-of-fit tests (e.g., χ² for normality) and report p-values in italics (e.g., P < 0.05) .

Q. What strategies mitigate bias in comparative studies of this compound derivatives?

- Methodological Answer : Use stratified randomization to allocate samples into experimental groups. Blind researchers to treatment conditions during data collection. Apply propensity score matching for observational studies to balance covariates. Document all adjustments in the "Statistical Analysis" section to meet journal guidelines .

Methodological Frameworks

Q. How can the PICOT framework structure research questions on the therapeutic efficacy of this compound?

- Methodological Answer : Define PICOT components:

- P (Population): Target organism/cell line.

- I (Intervention): Dosage and administration route.

- C (Comparison): Placebo/alternative compound.

- O (Outcome): Measured biomarkers (e.g., enzyme inhibition).

- T (Time): Duration of exposure.

Refine search terms using PICOT elements for systematic reviews and ensure alignment with FINER criteria .

Q. What statistical approaches validate the reproducibility of toxicity studies involving this compound?